4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC16313472
Molecular Formula: C15H17N7O2S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N7O2S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C15H17N7O2S/c1-9(2)22-20-13(18-21-22)10-4-6-11(7-5-10)14(23)16-15-19-17-12(25-15)8-24-3/h4-7,9H,8H2,1-3H3,(H,16,19,23) |
| Standard InChI Key | HACKWUMDNDCMKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)COC |
Introduction
The compound 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a member of the substituted benzamide family, characterized by the presence of heterocyclic rings such as tetrazole and thiadiazole. This compound has garnered significant attention due to its potential applications as an herbicide, leveraging its ability to control unwanted vegetation while maintaining low toxicity levels for humans and animals.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole and thiadiazole rings. A common method includes the introduction of various substituents to modify the biological activity of the final product. The synthetic pathway allows for flexibility in altering the compound's properties through chemical reactions typical for amides and heterocycles.
Mechanism of Action
The mechanism of action for 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide primarily involves its interaction with specific biochemical pathways in target plants. The tetrazole moiety is known to inhibit certain enzymes involved in plant growth regulation, leading to stunted growth or death of unwanted vegetation. Additionally, the thiadiazole component may disrupt metabolic processes in plants by interfering with nucleic acid synthesis or protein function through various biochemical interactions.
Herbicidal Use
This compound is primarily used as an herbicide due to its effectiveness at low application rates, making it suitable for controlling various types of unwanted vegetation without harming crop plants.
Potential Medicinal Applications
Research into its antiviral properties suggests potential applications in medicinal chemistry as a scaffold for developing new antiviral agents.
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